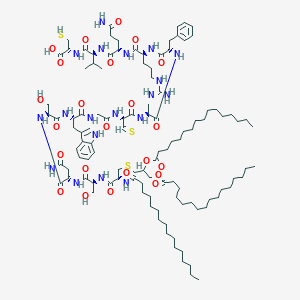
2,4-Dihydroxy-6-phenylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-6-phenylbenzonitrile (DPBN) is a chemical compound that is widely used in scientific research for its various applications. DPBN is a crystalline, white powder that is soluble in organic solvents and has a molecular weight of 241.24 g/mol.
Mécanisme D'action
2,4-Dihydroxy-6-phenylbenzonitrile acts as a spin trap by reacting with free radicals to form a stable adduct. The resulting adduct can be detected using various analytical techniques such as electron paramagnetic resonance (EPR) spectroscopy. 2,4-Dihydroxy-6-phenylbenzonitrile also acts as a fluorescent probe by reacting with ROS to form a fluorescent product that can be detected using fluorescence spectroscopy.
Effets Biochimiques Et Physiologiques
2,4-Dihydroxy-6-phenylbenzonitrile has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 2,4-Dihydroxy-6-phenylbenzonitrile has been shown to have neuroprotective properties and can protect neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4-Dihydroxy-6-phenylbenzonitrile is its high sensitivity and selectivity for the detection of free radicals and ROS. It is also relatively easy to synthesize and purify. However, 2,4-Dihydroxy-6-phenylbenzonitrile has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of 2,4-Dihydroxy-6-phenylbenzonitrile in scientific research. One potential application is in the development of new antioxidant and anti-inflammatory drugs. 2,4-Dihydroxy-6-phenylbenzonitrile can also be used as a tool for the study of oxidative stress and free radical biology in various disease models. Additionally, 2,4-Dihydroxy-6-phenylbenzonitrile can be used in the development of new materials and catalysts for various applications.
Méthodes De Synthèse
2,4-Dihydroxy-6-phenylbenzonitrile can be synthesized through a multistep process that involves the reaction of 2,4-dihydroxybenzaldehyde with benzyl cyanide in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization using a suitable solvent such as methanol or ethanol. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2,4-Dihydroxy-6-phenylbenzonitrile has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 2,4-Dihydroxy-6-phenylbenzonitrile is also used as a spin trap for the detection of free radicals in various biological and chemical systems. Additionally, 2,4-Dihydroxy-6-phenylbenzonitrile is used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and materials science.
Propriétés
Numéro CAS |
115706-50-8 |
|---|---|
Nom du produit |
2,4-Dihydroxy-6-phenylbenzonitrile |
Formule moléculaire |
C13H9NO2 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
2,4-dihydroxy-6-phenylbenzonitrile |
InChI |
InChI=1S/C13H9NO2/c14-8-12-11(6-10(15)7-13(12)16)9-4-2-1-3-5-9/h1-7,15-16H |
Clé InChI |
XCRZHXRLRCVYKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)O)O)C#N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)O)O)C#N |
Synonymes |
[1,1-Biphenyl]-2-carbonitrile,3,5-dihydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)




